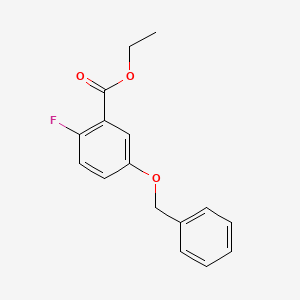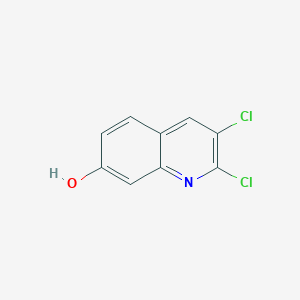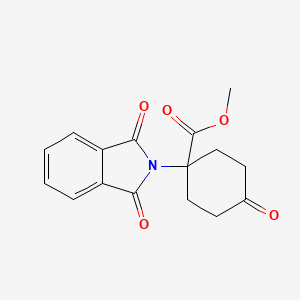
Lasofoxifene b-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lasofoxifene b-D-glucuronide is a derivative of lasofoxifene, a non-steroidal third-generation selective estrogen receptor modulator (SERM). Lasofoxifene is known for its high affinity binding to estrogen receptors ERα and ERβ. It is primarily used for the prevention and treatment of osteoporosis and vaginal atrophy . This compound is a glucuronidated form of lasofoxifene, which enhances its solubility and excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lasofoxifene b-D-glucuronide involves the glucuronidation of lasofoxifene. This process is typically catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver and intestine . The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate and appropriate buffers to maintain the pH.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where lasofoxifene is incubated with UGTs and UDP-glucuronic acid under controlled conditions to ensure optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions
Lasofoxifene b-D-glucuronide primarily undergoes phase II conjugation reactions, specifically glucuronidation . This reaction is crucial for the detoxification and excretion of the compound.
Common Reagents and Conditions
The glucuronidation reaction requires UDP-glucuronic acid and UGT enzymes. The reaction is typically carried out in a buffered solution to maintain the pH and ensure enzyme activity .
Major Products Formed
The major product of the glucuronidation reaction is this compound itself, which is more water-soluble and can be easily excreted from the body .
Scientific Research Applications
Lasofoxifene b-D-glucuronide has several applications in scientific research:
Chemistry: It is used to study the glucuronidation process and the role of UGT enzymes in drug metabolism.
Biology: It helps in understanding the metabolic pathways of lasofoxifene and its derivatives.
Industry: It is used in the pharmaceutical industry for the development of new drugs and formulations.
Mechanism of Action
Lasofoxifene b-D-glucuronide exerts its effects by binding to estrogen receptors ERα and ERβ. This binding modulates the activity of these receptors, leading to changes in gene expression and cellular responses. The glucuronidation of lasofoxifene enhances its solubility and excretion, thereby reducing its half-life and potential side effects .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: Another SERM used for the treatment of breast cancer.
Raloxifene: A SERM used for the prevention and treatment of osteoporosis.
Bazedoxifene: A SERM used for the treatment of postmenopausal osteoporosis.
Uniqueness
Lasofoxifene b-D-glucuronide is unique due to its high affinity for estrogen receptors and its enhanced solubility and excretion properties. This makes it a promising candidate for the treatment of conditions like osteoporosis and breast cancer, with potentially fewer side effects compared to other SERMs .
Properties
Molecular Formula |
C34H39NO8 |
|---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[[6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C34H39NO8/c36-29-30(37)32(33(39)40)43-34(31(29)38)42-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)41-19-18-35-16-4-5-17-35/h1-3,6-9,11-13,15,20,26,28-32,34,36-38H,4-5,10,14,16-19H2,(H,39,40) |
InChI Key |
WBWCSRRUQKSEDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13896403.png)



![tert-butyl N-[(1S,2S,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B13896421.png)



![6-Methoxythiazolo[5,4-C]pyridin-2-amine](/img/structure/B13896435.png)
![3-[[3-(Trifluoromethyl)phenyl]methylamino]propan-1-ol](/img/structure/B13896442.png)



